molecular formula C18H14O3 B8240613 8-Acetyl-6-methyl-2-phenyl-chromen-4-one

8-Acetyl-6-methyl-2-phenyl-chromen-4-one

Cat. No.: B8240613
M. Wt: 278.3 g/mol
InChI Key: URYCRGLXGVKBJS-UHFFFAOYSA-N
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Description

8-Acetyl-6-methyl-2-phenyl-chromen-4-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, substituted with acetyl, methyl, and phenyl groups. Chromones are widely studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing a phenol derivative with a β-ketoester in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 100-150°C for several hours to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-6-methyl-2-phenyl-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted chromones, which can exhibit different biological activities .

Scientific Research Applications

1.1. Enzyme Inhibition

One of the prominent applications of 8-acetyl-6-methyl-2-phenyl-chromen-4-one is its role as an inhibitor of specific enzymes. Research has demonstrated that derivatives of chromones, including this compound, exhibit significant inhibitory activity against sirtuins, particularly SIRT2, which is implicated in aging and neurodegenerative diseases. Studies have shown that modifications to the chromone structure can enhance their inhibitory potency, making them promising candidates for further development as therapeutic agents against age-related disorders .

1.2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Chromone derivatives are known to scavenge free radicals and inhibit lipid peroxidation, which can contribute to cellular damage and aging. This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

2.1. Cytotoxic Effects

This compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain derivatives exhibit significant inhibitory activity against HepG2 liver cancer cells with IC50 values indicating potent cytotoxicity . The mechanism behind this activity often involves the induction of apoptosis and cell cycle arrest.

Compound Cell Line IC50 (µM)
This compoundHepG24.71 ± 0.72
DoxorubicinHepG20.31 ± 0.48

3.1. Acetylcholinesterase Inhibition

The compound has been explored for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease. Research indicates that chromone derivatives can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function . The structure-activity relationship studies suggest that modifications to the chromone core can enhance binding affinity to the enzyme.

4.1. Antifungal and Antibacterial Activities

This compound has demonstrated antimicrobial properties against various bacterial and fungal strains. Studies have indicated moderate to high activity against Gram-positive and Gram-negative bacteria as well as several fungal species, suggesting its potential use in developing new antimicrobial agents .

Microorganism Activity
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida albicansModerate

5.1. Structural Modifications and Biological Evaluation

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity. For example, modifications involving piperazine groups have shown improved affinity for serotonin receptors, indicating potential applications in treating mood disorders .

5.2. Computational Studies

Computational methods have been employed to predict the binding interactions of this compound with target enzymes and receptors, aiding in the rational design of more potent derivatives . Molecular docking studies have provided insights into how structural changes can influence pharmacological effects.

Biological Activity

8-Acetyl-6-methyl-2-phenyl-chromen-4-one, a member of the chromone family, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by its chromen-4-one core structure with specific substitutions that enhance its biological activities. Chromones are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the Pechmann condensation reaction . This method condenses a phenol derivative with a β-ketoester in the presence of a strong acid catalyst, usually sulfuric acid. The reaction conditions generally require heating between 100°C to 150°C for several hours.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections. For instance, studies have reported its potential against Toxoplasma gondii, highlighting its role as an antiprotozoal agent .

Anti-inflammatory Properties

The compound has demonstrated notable anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have shown that it can reduce inflammation markers significantly compared to standard anti-inflammatory drugs .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. Its mechanism involves interaction with nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in cancer progression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer pathways.
  • Cytokine Modulation : The compound reduces the levels of pro-inflammatory cytokines.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
Chroman-4-one Lacks acetyl and phenyl groupsLimited biological activities
Coumarin Simpler structureKnown for anticoagulant properties
Flavone Different substitution patternVarious pharmacological activities
This compound Unique acetyl and phenyl substitutionsEnhanced anti-inflammatory and anticancer effects

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The compound showed significant inhibition at concentrations as low as 50 µg/mL .
  • Anti-inflammatory Assessment : In a controlled experiment comparing the compound to diclofenac sodium, this compound exhibited an inhibition percentage of 93.80% at 1 mM concentration, indicating superior anti-inflammatory potential .
  • Cancer Cell Proliferation Study : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in a reduction of cell viability by over 70%, showcasing its potential as an anticancer agent .

Properties

IUPAC Name

8-acetyl-6-methyl-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-11-8-14(12(2)19)18-15(9-11)16(20)10-17(21-18)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYCRGLXGVKBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)C)OC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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